molecular formula C21H19FN6O2 B560019 ロルラチニブ CAS No. 1454846-35-5

ロルラチニブ

カタログ番号: B560019
CAS番号: 1454846-35-5
分子量: 406.4 g/mol
InChIキー: IIXWYSCJSQVBQM-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Safety and Hazards

Lorlatinib may cause serious side effects, including liver problems due to interactions with other medicines, central nervous system (CNS) effects, increases in the cholesterol and triglycerides (lipid) levels in your blood, heart problems, and severe or life-threatening swelling (inflammation) of the lungs during treatment that can lead to death .

生化学分析

Biochemical Properties

Lorlatinib interacts with several enzymes and proteins, including ALK and ROS1 . It has been shown to have a significant impact on the RAS-MAPK pathway . The nature of these interactions involves the inhibition of the tyrosine kinase activity of these proteins, leading to a decrease in downstream signaling .

Cellular Effects

Lorlatinib influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the signaling of ALK and ROS1, which leads to a decrease in the proliferation of cancer cells .

Molecular Mechanism

Lorlatinib exerts its effects at the molecular level through binding interactions with ALK and ROS1 . This binding inhibits the enzyme activity of these proteins, leading to a decrease in downstream signaling and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Lorlatinib change over time in laboratory settings . It has been observed that resistance to Lorlatinib can develop in cancer cells over time, with the emergence of secondary compound ALK mutations .

Dosage Effects in Animal Models

The effects of Lorlatinib vary with different dosages in animal models . While specific dosage effects are not mentioned in the available literature, it is known that resistance to Lorlatinib can develop over time .

Metabolic Pathways

Lorlatinib is involved in the ALK and ROS1 signaling pathways . It interacts with these enzymes, leading to a decrease in downstream signaling .

Transport and Distribution

Given its mechanism of action, it is likely that it is transported to the site of its target proteins, ALK and ROS1 .

Subcellular Localization

Given its targets, it is likely localized to the cell membrane, where ALK and ROS1 are located .

準備方法

合成経路および反応条件: ロルラチニブの合成は、アミノメチルピラゾールフラグメントの調製から始まる複数段階を伴います。 中間体は、環化および官能基修飾などのさらなる反応を経て、最終生成物を生成します .

工業的製造方法: ロルラチニブの工業的製造は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、高スループット反応器の使用と、最終生成物の純度と一貫性を確保するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類: ロルラチニブは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応は、その代謝処理と治療効果に不可欠です。

一般的な試薬および条件: ロルラチニブの合成および修飾に使用される一般的な試薬には、水素化ナトリウム、臭素、および保護されたメチルアミンが含まれます . 反応条件は通常、最適な収量と生成物の安定性を確保するために、制御された温度とpHレベルを伴います .

生成される主要な生成物: ロルラチニブを含む化学反応から生成される主要な生成物には、親化合物の治療特性を保持する活性代謝物が含まれます . これらの代謝物は、薬剤のがん治療における効力にとって非常に重要です .

科学研究への応用

ロルラチニブは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。 化学では、アナプラズマティックリンパ腫キナーゼ阻害剤とそのさまざまな分子標的との相互作用を研究するためのモデル化合物として役立ちます . 生物学では、ロルラチニブは、がん細胞の増殖と耐性のメカニズムを調査するために使用されます . 医学では、これは標的とされたがん治療の重要な要素であり、アナプラズマティックリンパ腫キナーゼ陽性非小細胞肺がんの患者に治療の選択肢を提供します . 産業的には、ロルラチニブの合成と製造プロセスは、複雑な医薬品の大規模製造技術についての洞察を提供します .

特性

IUPAC Name

(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXWYSCJSQVBQM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027944
Record name Lorlatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Non-small cell lung cancer (NSCLC) accounts for up to 85% of lung cancer cases worldwide and remains a particularly difficult to treat condition. The gene rearrangement of anaplastic lymphoma kinase (ALK) is a genetic alteration that drives the development of NSCLC in a number of patients. Ordinarily, ALK is a natural endogenous tyrosine kinase receptor that plays an important role in the development of the brain and elicits activity on various specific neurons in the nervous system. Subsequnetly, lorlatinib is a kinase inhibitor with in vitro activity against ALK and number of other tyrosine kinase receptor related targets including ROS1, TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK. Lorlatinib demonstrated in vitro activity against multiple mutant forms of the ALK enzyme, including some mutations detected in tumors at the time of disease progression on crizotinib and other ALK inhibitors. Moreover, lorlatinib possesses the capability to cross the blood-brain barrier, allowing it to reach and treat progressive or worsening brain metastases as well. The overall antitumor activity of lorlatinib in in-vivo models appears to be dose-dependent and correlated with the inhibition of ALK phosphorylation. Although many ALK-positive metastatic NSCLC patients respond to initial tyrosine kinase therapies, such patients also often experience tumor progression. Various clinical trials performed with lorlatinib, however, have demonstrated its utility to effect tumor regression in ALK-positive metastatic NSCLC patients who experience tumor progression despite current use or having already used various first and second-generation tyrosine kinase inhibitors like crizotinib, alectinib, or ceritinib.
Record name Lorlatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1454846-35-5
Record name (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454846-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorlatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454846355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorlatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lorlatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORLATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSP71S83EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。